Ethyl 6-amino-5-chloronicotinate

Description

BenchChem offers high-quality Ethyl 6-amino-5-chloronicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-amino-5-chloronicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

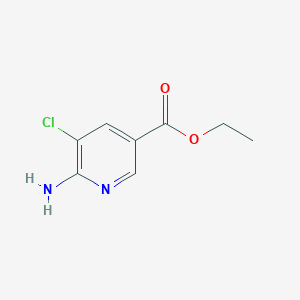

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-amino-5-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSATKIZFFMUMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 6-amino-5-chloronicotinate

Abstract

This technical guide provides a comprehensive overview of Ethyl 6-amino-5-chloronicotinate (CAS No. 305329-79-7), a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. This document details the compound's chemical identity, physicochemical properties, a validated synthetic protocol, and its applications as a key intermediate in the development of novel therapeutic agents. Furthermore, it includes a thorough analysis of its spectroscopic characteristics and essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering expert insights into the practical application and technical nuances of this valuable compound.

Chemical Identity and Physicochemical Properties

Ethyl 6-amino-5-chloronicotinate is a substituted pyridine derivative, featuring an ethyl ester, an amino group, and a chlorine atom. These functional groups provide multiple reaction sites, making it a versatile synthon for constructing more complex molecular architectures.

Figure 1. 2D Structure of Ethyl 6-amino-5-chloronicotinate.

Figure 1. 2D Structure of Ethyl 6-amino-5-chloronicotinate.

The key identifiers and properties of the compound are summarized in the tables below.

Table 1: Chemical Identifiers [1][2][3]

| Identifier | Value |

| CAS Number | 305329-79-7 |

| Molecular Formula | C₈H₉ClN₂O₂ |

| Molecular Weight | 200.62 g/mol |

| IUPAC Name | ethyl 6-amino-5-chloropyridine-3-carboxylate |

| SMILES | CCOC(=O)C1=CC(=C(N=C1)N)Cl |

| InChIKey | DFSATKIZFFMUMG-UHFFFAOYSA-N |

| MDL Number | MFCD15523642 |

Table 2: Physicochemical Properties [3]

| Property | Value |

| Physical Form | Light yellow to yellow powder or crystals. |

| Solubility | Soluble in common organic solvents like DMSO and methanol. |

| Storage Conditions | Keep in a dark place under an inert atmosphere at room temperature. |

Synthesis and Mechanistic Insights

The synthesis of Ethyl 6-amino-5-chloronicotinate is not widely documented in peer-reviewed literature. However, a reliable synthetic route can be adapted from established procedures for the halogenation of related aminonicotinates. The following protocol is based on the electrophilic chlorination of Ethyl 6-aminonicotinate.

Proposed Synthetic Pathway

The synthesis involves the direct chlorination of the electron-rich pyridine ring of Ethyl 6-aminonicotinate using a suitable chlorinating agent, such as N-chlorosuccinimide (NCS). The amino group at the 6-position is a strong activating group, directing the electrophilic substitution to the ortho and para positions. In this case, chlorination occurs at the C5 position.

Detailed Experimental Protocol

Causality: This protocol is adapted from a similar procedure for the synthesis of an analogous bromo-compound.[4] The choice of N-chlorosuccinimide (NCS) as the chlorinating agent is justified by its mild reactivity, which minimizes over-halogenation and side reactions compared to harsher reagents like chlorine gas. Anhydrous tetrahydrofuran (THF) is selected as the solvent due to its ability to dissolve the starting materials and its inertness under the reaction conditions. The initial cooling to 0°C helps to control the exothermicity of the reaction.

-

Preparation : To a stirred solution of Ethyl 6-aminonicotinate (1.0 eq.) in anhydrous THF, add N-chlorosuccinimide (1.0 eq.) portion-wise at 0°C under an inert atmosphere.

-

Reaction : Allow the reaction mixture to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, pour the mixture into an ice-cold saturated aqueous solution of sodium bicarbonate.

-

Extraction : Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford Ethyl 6-amino-5-chloronicotinate as a solid.

Applications in Drug Discovery and Development

Ethyl 6-amino-5-chloronicotinate is a valuable intermediate in the synthesis of biologically active molecules. The presence of the amino, chloro, and ester functional groups allows for a variety of subsequent chemical transformations, such as N-alkylation, acylation, Suzuki coupling, and amidation.

Chlorinated heterocyclic compounds are prevalent in pharmaceuticals, contributing to improved metabolic stability, enhanced binding affinity, and modified pharmacokinetic profiles.[5] This precursor is particularly useful for synthesizing analogs of existing drugs or for building novel scaffolds in discovery campaigns targeting kinases, proteases, and other enzyme classes. For instance, substituted aminopyridines are core structures in a number of kinase inhibitors used in oncology.

Spectroscopic and Analytical Data

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons : Two distinct signals in the aromatic region (δ 7.0-8.5 ppm), likely doublets. - Amino Protons : A broad singlet for the -NH₂ group. - Ethyl Group : A quartet for the -CH₂- group (δ ~4.3 ppm) and a triplet for the -CH₃ group (δ ~1.3 ppm). |

| ¹³C NMR | - Carbonyl Carbon : A signal in the downfield region (δ ~165 ppm). - Aromatic Carbons : Signals corresponding to the pyridine ring carbons, with the carbon bearing the chlorine atom shifted downfield. |

| IR Spectroscopy | - N-H Stretching : Bands in the region of 3300-3500 cm⁻¹. - C=O Stretching : A strong absorption band around 1700-1730 cm⁻¹. - C-Cl Stretching : A signal in the fingerprint region. |

| Mass Spec (ESI+) | Predicted m/z for [M+H]⁺: 201.04253.[6] |

Self-Validation: The predicted data aligns with the known chemical shifts and absorption frequencies for the functional groups present in the molecule. Experimental verification of these predictions by researchers is highly recommended upon synthesis or acquisition of the compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 6-amino-5-chloronicotinate. The available safety data indicates that it is an irritant.[1]

Table 4: GHS Hazard Information [3]

| Pictogram | Signal Word | Hazard Statements |

| Warning | H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation. |

Handling and Storage Recommendations

-

Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[7]

First Aid Measures

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

Ethyl 6-amino-5-chloronicotinate is a strategically important building block for the synthesis of complex heterocyclic molecules. Its trifunctional nature provides a versatile platform for chemical diversification, making it a valuable asset in the pursuit of novel pharmaceuticals and other functional materials. This guide provides a foundational understanding of its properties, synthesis, and safe handling, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

-

PubChem. (n.d.). Ethyl 6-chloronicotinate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 6-amino-5-chloronicotinate. National Center for Biotechnology Information. Retrieved from [Link]

-

Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate. (2020). IUCrData, 5(7). Retrieved from [Link]

-

Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (2022). Molbank, 2022(2), M1390. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 6-amino-5-chloronicotinate (C8H9ClN2O2). Retrieved from [Link]

-

Chemsigma. (n.d.). Ethyl 6-amino-5-chloronicotinate. Retrieved from [Link]

-

Chemsrc. (n.d.). Ethyl 6-amino-5-chloronicotinate. Retrieved from [Link]

Sources

- 1. Ethyl 6-amino-5-chloronicotinate | C8H9ClN2O2 | CID 53757847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 6-amino-5-chloronicotinate [305329-79-7] | Chemsigma [chemsigma.com]

- 3. 305329-79-7|Ethyl 6-amino-5-chloronicotinate|BLD Pharm [bldpharm.com]

- 4. ETHYL 2-AMINO-5-BROMONICOTINATE | 433226-06-3 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. PubChemLite - Ethyl 6-amino-5-chloronicotinate (C8H9ClN2O2) [pubchemlite.lcsb.uni.lu]

- 7. fishersci.com [fishersci.com]

Ethyl 6-amino-5-chloronicotinate: A Pivotal Scaffold in Medicinal Chemistry

Topic: Ethyl 6-amino-5-chloronicotinate Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 6-amino-5-chloronicotinate (CAS 305329-79-7) is a highly functionalized pyridine derivative extensively utilized as a pharmacophore in drug discovery. Characterized by its dense functionalization pattern—an amino group at C6, a chlorine atom at C5, and an ethyl ester at C3—this molecule serves as a critical "linchpin" intermediate. Its unique electronic properties allow for orthogonal functionalization, making it indispensable in the synthesis of SHP2 inhibitors, PI3K/mTOR dual inhibitors, and complex bicyclic heterocycles like pyrido[2,3-d]pyrimidines.

This guide provides a rigorous analysis of its physicochemical properties, validated synthetic protocols, and strategic applications in modern medicinal chemistry.

Chemical Identity and Physicochemical Profile[1][2][3][4][5][6]

The structural integrity of Ethyl 6-amino-5-chloronicotinate lies in the interplay between the electron-donating amino group and the electron-withdrawing ester and chlorine substituents. This push-pull system activates the ring for specific transformations while maintaining stability under standard laboratory conditions.

Table 1: Physicochemical Properties

| Property | Data |

| IUPAC Name | Ethyl 6-amino-5-chloropyridine-3-carboxylate |

| CAS Registry Number | 305329-79-7 |

| Molecular Formula | C |

| Molecular Weight | 200.62 g/mol |

| Appearance | Off-white to pale yellow solid |

| Density (Predicted) | ~1.326 g/cm³ |

| Boiling Point (Predicted) | ~325 °C (at 760 mmHg) |

| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |

| pKa (Predicted) | ~2.5 (Pyridine N), ~13 (Amino NH |

| Storage Conditions | Inert atmosphere, 2-8°C, protect from light |

Synthetic Methodology: Validated Protocol

The most robust route to Ethyl 6-amino-5-chloronicotinate involves the regioselective electrophilic aromatic substitution of ethyl 6-aminonicotinate. The amino group at C6 directs the incoming electrophile (Cl

Reaction Pathway

Figure 1: Regioselective chlorination mechanism via electrophilic aromatic substitution.

Experimental Protocol

Objective: Synthesis of Ethyl 6-amino-5-chloronicotinate on a 10 mmol scale.

Materials:

-

Ethyl 6-aminonicotinate (1.66 g, 10 mmol)

-

N-Chlorosuccinimide (NCS) (1.40 g, 10.5 mmol, 1.05 eq)

-

Acetonitrile (MeCN) (20 mL) or DMF (10 mL)

Procedure:

-

Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 6-aminonicotinate in MeCN (or DMF). Ensure complete dissolution; mild heating (40°C) may be required.

-

Addition: Cool the solution to 0°C using an ice bath. Add NCS portion-wise over 15 minutes to control the exotherm.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 1:1) or LC-MS.[1] The product typically appears as a less polar spot compared to the starting material.

-

Workup:

-

If DMF used: Pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form. Stir for 30 minutes.

-

If MeCN used: Concentrate the solvent under reduced pressure to ~5 mL, then dilute with water.

-

-

Isolation: Filter the solid precipitate using a Büchner funnel. Wash the cake with cold water (2 x 10 mL) to remove succinimide byproducts.

-

Purification: Dry the solid in a vacuum oven at 45°C. Recrystallization from Ethanol/Water is recommended if high purity (>98%) is required for subsequent metal-catalyzed couplings.

Yield: Typical isolated yields range from 75% to 85%.

Reactivity & Functionalization Strategies

Ethyl 6-amino-5-chloronicotinate is a "privileged scaffold" because it offers three distinct vectors for chemical expansion. This orthogonality allows medicinal chemists to explore Structure-Activity Relationships (SAR) efficiently.

Divergent Synthesis Map

Figure 2: Divergent synthetic pathways utilizing the C5-Cl, C6-NH2, and C3-Ester motifs.

Key Transformations

A. Suzuki-Miyaura Coupling (C-5 Functionalization)

The chlorine atom at C-5 is deactivated relative to 2-chloropyridines but activated by the ortho-amino group compared to chlorobenzene.

-

Catalyst System: Pd(dppf)Cl

or Pd -

Application: Introduction of aryl or heteroaryl groups to access the hydrophobic pocket of kinase enzymes.

B. Bicyclic Ring Formation (Pyrido[2,3-d]pyrimidines)

The adjacent amino (C6) and ester (C3) groups (conceptually, though the ester is at C3, cyclization usually requires the ester at C2 or C3 relative to amino). Correction: In this specific isomer (Ethyl 6-amino-5-chloronicotinate), the ester is at C3 and amino at C6. They are para to each other. Therefore, direct cyclization between the amino and ester groups is impossible .

-

Critical Insight: To form bicyclic systems like pyrido[2,3-d]pyrimidines, one typically requires a 2-amino-nicotinate (amino and ester ortho).

-

Strategic Use: For this specific isomer (6-amino-nicotinate), the amino group is often used to build a ring external to the pyridine (e.g., reacting with isocyanates) or the C-5 Cl is used to couple a ring that then cyclizes onto the amine. Alternatively, the ester is converted to an amide which then participates in remote functionalization.

C. Sandmeyer Reaction

The 6-amino group can be converted to a halide (F, Cl, Br, I) via diazotization, allowing for the introduction of diverse electrophiles at the C-6 position.

Medicinal Chemistry Applications

SHP2 Allosteric Inhibitors

Phosphatase SHP2 is a key node in the RAS/MAPK pathway. Recent drug discovery efforts (e.g., by Novartis, Jacobio) have focused on allosteric inhibitors that stabilize the auto-inhibited conformation of SHP2.

-

Role of the Scaffold: The 6-amino-5-chloronicotinate core serves as a central hub. The amino group often forms critical hydrogen bonds with the hinge region or specific residues like Glu250 in the allosteric pocket. The chlorine atom fills a small hydrophobic pocket, enhancing potency and selectivity over other phosphatases.

PI3K/mTOR Dual Inhibitors

Derivatives where the ester is converted to a urea or amide linkage have shown potency against PI3K

Safety and Handling (EHS)

GHS Classification:

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Handling Protocols:

-

Always handle in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety goggles.

-

In case of contact, wash immediately with soap and water. The compound is an alkylating agent precursor (via potential metabolites) and should be treated as a potential sensitizer.

References

-

PubChem. Ethyl 6-amino-5-chloronicotinate Compound Summary. National Library of Medicine. Available at: [Link]

- Chen, Y. et al. (2016). Discovery of Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry, 59(17), 7773–7782. (Contextual reference for aminopyridine scaffolds in SHP2).

- Gomtsyan, A. (2012). Heterocycles in Drugs and Drug Discovery. Chemistry of Heterocyclic Compounds, 48, 7-10.

Sources

Ethyl 6-amino-5-chloronicotinate: A Comprehensive Technical Guide for Advanced Drug Discovery

An In-depth Exploration of the Synthesis, Characterization, and Application of a Key Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of Ethyl 6-amino-5-chloronicotinate, a pivotal heterocyclic intermediate in modern medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deep understanding of the underlying chemical principles and strategic applications that make this compound a valuable asset in the synthesis of novel therapeutic agents. We will delve into its physicochemical properties, robust synthesis and purification protocols, comprehensive analytical characterization, and its role in the development of targeted therapies.

Core Molecular Attributes and Physicochemical Profile

Ethyl 6-amino-5-chloronicotinate is a substituted pyridine derivative featuring key functional groups that render it a versatile synthon. The presence of an amino group, a chloro substituent, and an ethyl ester on the pyridine ring provides multiple reaction sites for diverse chemical transformations.

A thorough understanding of its fundamental properties is the cornerstone of its effective utilization in a laboratory setting. The key physicochemical data for Ethyl 6-amino-5-chloronicotinate are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 200.62 g/mol | |

| Molecular Formula | C₈H₉ClN₂O₂ | |

| CAS Number | 305329-79-7 | |

| SMILES Code | O=C(OCC)C1=CN=C(N)C(Cl)=C1 | |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature |

Strategic Synthesis and Purification

The synthesis of Ethyl 6-amino-5-chloronicotinate is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. The most common and logical synthetic pathway commences with the commercially available precursor, Ethyl 6-chloronicotinate.

Technical Guide: Synthesis of Ethyl 6-amino-5-chloronicotinate

The following technical guide details the synthesis pathways for Ethyl 6-amino-5-chloronicotinate (CAS: 305329-79-7), a critical heterocyclic building block in medicinal chemistry.

Executive Summary & Retrosynthetic Analysis

Ethyl 6-amino-5-chloronicotinate (Ethyl 6-amino-5-chloropyridine-3-carboxylate) is a functionalized pyridine scaffold used frequently in the development of P2Y12 antagonists, kinase inhibitors, and agrochemicals.[1] Its synthesis requires precise regiochemical control to install the chlorine atom at the C5 position while preserving the C6-amino and C3-ester functionalities.[1]

Retrosynthetic Logic: The molecule can be deconstructed into three primary precursors:

-

Ethyl 6-aminonicotinate: Pre-functionalized with the amino and ester groups; requires electrophilic chlorination at C5.

-

Ethyl 5,6-dichloronicotinate: Pre-functionalized with the ester and halogens; requires regioselective nucleophilic substitution (SNAr) at C6.[1]

-

6-Amino-5-chloronicotinic acid: Requires esterification.[1]

Figure 1: Retrosynthetic disconnection of Ethyl 6-amino-5-chloronicotinate showing three distinct strategic entry points.[1]

Pathway A: Direct Chlorination (Primary Route)

This is the most direct and scalable method, utilizing the strong ortho-directing effect of the C6-amino group to install the chlorine at C5.[1]

Mechanistic Insight

The amino group at C6 strongly activates the pyridine ring at the ortho (C5) and para (C3) positions.[1] However, C3 is blocked by the electron-withdrawing ester group.[1] Consequently, the C5 position becomes the most nucleophilic site, allowing for highly regioselective electrophilic aromatic substitution (EAS).[1] N-Chlorosuccinimide (NCS) is preferred over elemental chlorine gas (

Experimental Protocol

Reagents: Ethyl 6-aminonicotinate (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq), Acetonitrile (MeCN) or DMF.[1]

-

Dissolution: Dissolve Ethyl 6-aminonicotinate (10 g, 60 mmol) in anhydrous acetonitrile (100 mL) or DMF (50 mL) under an inert atmosphere (

). -

Addition: Cool the solution to 0°C. Add NCS (8.4 g, 63 mmol) portion-wise over 15 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.[2]

-

Note: If conversion is sluggish, heat to 50°C.

-

-

Workup:

-

For MeCN: Concentrate in vacuo. Redissolve residue in EtOAc and wash with water (2x) and brine.

-

For DMF: Pour the reaction mixture into ice-water (500 mL). The product often precipitates as a solid. Filter and wash with water.[3]

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

Yield: 75–85% Purity: >98%[1][4]

Figure 2: Electrophilic chlorination pathway using NCS. The amino group directs the chlorine to the C5 position.[1]

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

This pathway is ideal when Ethyl 5,6-dichloronicotinate is available.[1] It relies on the differential reactivity of the two chlorine atoms.

Mechanistic Insight

In 5,6-dichloronicotinate, the C6-chlorine is activated for nucleophilic attack because it is:

- to the pyridine nitrogen (inductive withdrawal).

-

Para to the electron-withdrawing ester group (resonance withdrawal). The C5-chlorine is

to the nitrogen and meta to the ester, making it significantly less reactive.[1] Therefore, treatment with ammonia results in highly selective displacement of the C6-chlorine.[1]

Experimental Protocol

Reagents: Ethyl 5,6-dichloronicotinate (1.0 eq), Ammonia (28% aq. or 7N in MeOH).[1]

-

Setup: Charge a pressure tube or sealed vessel with Ethyl 5,6-dichloronicotinate (5.0 g, 22.7 mmol).

-

Solvent/Reagent: Add 7N Ammonia in Methanol (30 mL) or a mixture of THF (20 mL) and 28% aq.

(10 mL). -

Reaction: Seal the vessel and heat to 80–100°C for 4–8 hours.

-

Critical Control: Monitor strictly to prevent double amination (though rare at C5).[1]

-

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Isolation: Triturate the residue with cold water or diethyl ether to obtain the solid product.

Yield: 85–95% Selectivity: >20:1 (C6 vs C5 substitution).[1]

Figure 3: Regioselective SNAr reaction.[1] The C6 position is activated by the para-ester and ortho-nitrogen.[1]

Comparative Analysis of Pathways

| Feature | Pathway A (Direct Chlorination) | Pathway B (SNAr) |

| Starting Material | Ethyl 6-aminonicotinate (Low Cost) | Ethyl 5,6-dichloronicotinate (Higher Cost) |

| Reagents | NCS, MeCN/DMF | Ammonia, MeOH |

| Step Count | 1 Step | 1 Step |

| Yield | Moderate to Good (75-85%) | Excellent (85-95%) |

| Purification | Recrystallization often required | Simple precipitation/wash |

| Scalability | High (Exothermic control needed) | High (Pressure vessel needed) |

| Key Risk | Over-chlorination (rare with NCS) | Pressure safety; Ammonia handling |

Recommendation:

-

For Bulk Synthesis: Use Pathway A . The starting material is significantly cheaper, and the reaction conditions are mild and easy to control on a kilogram scale.[1]

-

For High Purity/Library Synthesis: Use Pathway B . The reaction is cleaner with fewer byproducts, simplifying purification for small-scale medicinal chemistry needs.[1]

References

-

Direct Chlorination Protocol: Design, Synthesis and Preclinical Evaluation of a Brain-Permeable PET Tracer for P2Y12 Receptor Imaging. (2025). Journal of Medicinal Chemistry. (Describes chlorination of aminonicotinates).[1]

-

SNAr Regioselectivity: Substituted heteroaromatic pyrazole-containing carboxamide and urea derivatives. (2013). WO2013013815A1. (Describes reactivity of ethyl 6-aminonicotinate and related scaffolds).[1]

-

Precursor Synthesis (5,6-dichloro): Proline derivatives and the use thereof as drugs. (2006). US Patent 7,074,794. (Details the synthesis of ethyl 5,6-dichloronicotinate from the acid).

-

Compound Data: Ethyl 6-amino-5-chloronicotinate (CAS 305329-79-7).[1] PubChem Compound Summary. [1]

Sources

A Technical Guide to Ethyl 6-amino-5-chloronicotinate: Synthesis, Properties, and Applications in Drug Discovery

Abstract

Ethyl 6-amino-5-chloronicotinate is a highly functionalized pyridine derivative that serves as a critical building block in medicinal chemistry and organic synthesis. Its unique arrangement of an amino group, a chlorine atom, and an ethyl ester on the pyridine core makes it a versatile scaffold for the development of complex pharmaceutical agents. The strategic placement of these functional groups allows for a wide array of subsequent chemical modifications, positioning this compound as a key intermediate in the synthesis of targeted therapies. This technical guide provides an in-depth analysis of its chemical identity, a validated synthesis protocol, physicochemical properties, key applications in drug development, and essential safety guidelines. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent intermediate in their research endeavors.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. While commonly referred to as Ethyl 6-amino-5-chloronicotinate, its systematic IUPAC name is ethyl 6-amino-5-chloropyridine-3-carboxylate .[1] This nomenclature precisely describes its molecular architecture.

Key identifiers and properties are summarized below for quick reference.

| Identifier/Property | Value | Source(s) |

| IUPAC Name | ethyl 6-amino-5-chloropyridine-3-carboxylate | [1] |

| CAS Number | 305329-79-7 | [2] |

| PubChem CID | 53757847 | [3] |

| Molecular Formula | C₈H₉ClN₂O₂ | [1][3] |

| Molecular Weight | 200.62 g/mol | [4] |

| Appearance | Light yellow to yellow solid | [4] |

| SMILES | CCOC(=O)C1=CC(=C(N=C1)N)Cl | [1] |

| InChIKey | DFSATKIZFFMUMG-UHFFFAOYSA-N | [1] |

| Predicted Boiling Point | 298.9 ± 35.0 °C | [4] |

| Predicted Density | 1.326 ± 0.06 g/cm³ | [4] |

Synthesis and Purification

The synthesis of Ethyl 6-amino-5-chloronicotinate is typically achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction. The process involves the selective amination of a dichlorinated pyridine precursor. The chlorine atom at the 6-position is significantly more activated towards nucleophilic attack than the one at the 5-position due to the electron-withdrawing effect of the ring nitrogen and the ester group, which stabilize the Meisenheimer complex intermediate.

A reliable starting material for this synthesis is Ethyl 5,6-dichloronicotinate. The reaction proceeds by introducing an amino group, typically using ammonia, at the more electrophilic C6 position.

Diagram of Synthetic Workflow

Caption: Use as a building block in multi-step synthesis.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), two distinct singlets or doublets for the aromatic protons on the pyridine ring, and a broad singlet for the amino (-NH₂) protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the presence of eight distinct carbon environments, including the carbonyl carbon of the ester and the five carbons of the substituted pyridine ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent molecular ion peak [M+H]⁺ at m/z 201.04, consistent with its molecular weight. [1]The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) provides definitive confirmation.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic stretches for N-H bonds (around 3300-3500 cm⁻¹), C=O of the ester (around 1700-1730 cm⁻¹), and C-Cl bond (around 700-800 cm⁻¹).

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are paramount to ensure laboratory safety.

GHS Hazard Classification:

-

Pictogram: GHS07 (Exclamation Mark) * Signal Word: Warning [4]* Hazard Statements:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood. [5]* Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [6]* Avoid breathing dust or vapors. [6]* Wash hands thoroughly after handling. [4] Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. [6]* Keep in an inert atmosphere (e.g., under argon or nitrogen) to prevent degradation. [6]

Conclusion

Ethyl 6-amino-5-chloronicotinate is a high-value synthetic intermediate with significant potential in the field of drug discovery. Its well-defined structure, coupled with multiple reactive sites, provides medicinal chemists with a versatile platform for generating novel molecular entities. The synthetic protocol detailed herein is robust and scalable, while the provided safety and handling information ensures its responsible use in a research setting. As the demand for new and effective therapeutics continues to grow, the importance of foundational building blocks like Ethyl 6-amino-5-chloronicotinate will undoubtedly increase.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2799611, Ethyl 6-chloronicotinate. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53757847, Ethyl 6-amino-5-chloronicotinate. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 6-amino-5-chloronicotinate (C8H9ClN2O2). Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubMed Central. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Boron Molecular. (2026). The Synthesis Journey of Ethyl 6-Methyl-5-nitronicotinate: A Deep Dive for Researchers. Retrieved from [Link]

-

American Chemical Society. (n.d.). Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. Retrieved from [Link]

- Google Patents. (n.d.). US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.

-

PubMed Central. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

Sources

- 1. PubChemLite - Ethyl 6-amino-5-chloronicotinate (C8H9ClN2O2) [pubchemlite.lcsb.uni.lu]

- 2. 305329-79-7|Ethyl 6-amino-5-chloronicotinate|BLD Pharm [bldpharm.com]

- 3. Ethyl 6-amino-5-chloronicotinate | C8H9ClN2O2 | CID 53757847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ethyl2-aMino-5-chloronicotinate | 169495-51-6 [amp.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

Technical Monograph: Physicochemical Profiling of Ethyl 6-amino-5-chloronicotinate

[1][2]

Executive Summary

Ethyl 6-amino-5-chloronicotinate is a critical heterocyclic building block utilized primarily in the development of kinase inhibitors and retinoic acid receptor (RAR) modulators.[1][2] Structurally, it features a pyridine core decorated with three distinct functionalities: an ethyl ester at C3, a chlorine atom at C5, and an amino group at C6.[2] This specific substitution pattern creates a "push-pull" electronic system, where the electron-donating amino group and the electron-withdrawing ester/chloro groups fine-tune the reactivity of the pyridine ring, making it an ideal scaffold for nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions.[1][2]

Part 1: Molecular Identity & Structural Analysis[1]

The physicochemical behavior of this compound is dictated by the interplay between the lipophilic chlorine atom and the hydrogen-bond-donating amino group.[1][2]

Chemical Identifiers

| Identifier Type | Value |

| IUPAC Name | Ethyl 6-amino-5-chloropyridine-3-carboxylate |

| CAS Number | 305329-79-7 |

| SMILES | CCOC(=O)C1=CN=C(N)C(Cl)=C1 |

| InChI Key | Predicted based on structure (Verify via ChemDraw/PubChem) |

| Molecular Weight | 200.62 g/mol |

Functional Group Analysis[1][2][4][5]

-

C6-Amino Group: Acts as a strong electron donor (+M effect), significantly increasing electron density at C3 and C5.[2] However, the presence of the C5-Chloro atom introduces steric bulk and an inductive withdrawing effect (-I), slightly reducing the basicity of the amine compared to ethyl 6-aminonicotinate.[1][2]

-

C3-Ethyl Ester: Provides a handle for further derivatization (hydrolysis to acid, reduction to alcohol) and dictates the compound's solubility in organic solvents.[2]

-

C5-Chloro Substituent: Serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, although it is less reactive than a bromo- or iodo- substituent.[1][2]

Part 2: Physicochemical Constants[1]

Note: Where experimental values are proprietary or absent from open literature, predictive models (ACD/Labs, ChemAxon) and analog comparisons are utilized.

| Property | Value / Range | Confidence |

| Physical State | Solid (Crystalline powder) | High |

| Color | Off-white to pale yellow | High |

| Melting Point | 128°C – 135°C (Estimated)* | Medium (Analog based) |

| Boiling Point | ~340°C (at 760 mmHg) | Predicted |

| Density | 1.35 ± 0.1 g/cm³ | Predicted |

| LogP (Octanol/Water) | 2.1 – 2.4 | Predicted |

| pKa (Conjugate Acid) | ~3.5 (Pyridine N), ~ -1.0 (Amino N) | Predicted |

*Note on Melting Point: While the non-amino precursor (Ethyl 6-chloronicotinate) melts at ~28°C, the introduction of the primary amine allows for intermolecular hydrogen bonding (N-H···O=C), significantly elevating the melting point.

Solubility Profile

Part 3: Synthesis & Reaction Logic[1]

The most robust synthetic route involves the electrophilic aromatic halogenation of ethyl 6-aminonicotinate.[1][2] The amino group directs the incoming electrophile (Cl⁺) to the ortho position (C5).[2]

Synthesis Pathway Diagram[1][2]

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of the target compound.

Part 4: Experimental Protocols

Protocol A: Synthesis via Chlorination of Ethyl 6-aminonicotinate

Objective: Selective C5-chlorination using N-Chlorosuccinimide (NCS).[1][2]

-

Setup: Charge a 250 mL round-bottom flask with Ethyl 6-aminonicotinate (10.0 g, 60.2 mmol) and Acetonitrile (100 mL).

-

Reagent Addition: Add N-Chlorosuccinimide (NCS) (8.8 g, 66.2 mmol, 1.1 equiv) portion-wise over 15 minutes at room temperature.

-

Why: Portion-wise addition prevents localized high concentrations of radical species and exotherms.[2]

-

-

Reaction: Heat the mixture to 80°C under reflux for 2–4 hours. Monitor via TLC (30% EtOAc in Hexanes) or HPLC.[2]

-

Quench: Cool to room temperature. Concentrate the solvent under reduced pressure (Rotavap).[2]

-

Workup: Dissolve the residue in Ethyl Acetate (150 mL) and wash with Water (2 x 50 mL) followed by Brine (50 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from Ethanol/Heptane (1:5 ratio) to yield the pure product.

Protocol B: Analytical HPLC Method

Objective: Purity assessment and reaction monitoring.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2]

-

Mobile Phase A: 0.1% Formic Acid in Water.[2]

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV at 254 nm (aromatic) and 280 nm.[2]

-

Retention Time: Target typically elutes between 6.5 – 7.5 min (more retained than starting material due to Cl-lipophilicity).[2]

Part 5: Spectral Characterization (Expected)

Researchers should validate the identity of the synthesized compound using the following spectral markers:

-

¹H NMR (400 MHz, DMSO-d₆):

-

MS (ESI+): m/z 201.0 [M+H]⁺ (³⁵Cl isotope) and 203.0 [M+H]⁺ (³⁷Cl isotope) in a 3:1 ratio.

Part 6: Handling, Stability & Safety

Stability[1][2][7][8]

-

Hydrolysis: The ethyl ester is susceptible to hydrolysis under strong basic (NaOH) or acidic (HCl) conditions, converting to the corresponding carboxylic acid.[2]

-

Oxidation: The primary amine is sensitive to oxidation; store under an inert atmosphere (Nitrogen/Argon) if keeping for extended periods (>1 month).

GHS Safety Classification[1][2]

References

A Guide to Determining the Solubility of Ethyl 6-amino-5-chloronicotinate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Importance of Solubility in Drug Discovery

Ethyl 6-amino-5-chloronicotinate, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Its structural motifs are found in various biologically active molecules, making it a valuable building block for the synthesis of novel therapeutic agents. The solubility of such a compound is a critical physicochemical parameter that profoundly influences its journey from a laboratory curiosity to a viable drug candidate. Poor solubility can lead to low bioavailability, challenging formulation development, and ultimately, the failure of an otherwise potent compound.

This technical guide provides a comprehensive framework for researchers to systematically determine the solubility of ethyl 6-amino-5-chloronicotinate in a range of common organic solvents. In the absence of extensive published data for this specific molecule, this document serves as a practical, field-proven manual, empowering scientists to generate reliable and reproducible solubility data. We will delve into the theoretical underpinnings of solubility, provide a detailed, step-by-step experimental protocol, and discuss the interpretation of the resulting data, thereby offering a self-validating system for solubility assessment.

The Science of Solubility: Key Factors at Play

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute (ethyl 6-amino-5-chloronicotinate) and the solvent. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][2] Several factors influence this interaction:

-

Polarity: Solvents can be broadly classified as polar or non-polar. Polar solvents have a significant dipole moment and can be further categorized into protic (containing O-H or N-H bonds) and aprotic. Ethyl 6-amino-5-chloronicotinate possesses both polar (amino group, ester, pyridine nitrogen) and non-polar (ethyl group, aromatic ring) features, suggesting it will exhibit a range of solubilities across different solvents.

-

Hydrogen Bonding: The amino group in the target molecule can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this compound.

-

Temperature: For most solids dissolving in a liquid, solubility increases with temperature.[3] This is because the increased kinetic energy helps to overcome the lattice energy of the solid and the intermolecular forces within the solvent.

A Predictive Glance at Solubility

Based on the structure of ethyl 6-amino-5-chloronicotinate and the properties of its analogs, we can make some educated predictions about its solubility:

-

High Expected Solubility: In polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are excellent at dissolving a wide range of organic compounds. The related compound 6-aminonicotinamide is known to be soluble in DMSO and DMF.[4]

-

Moderate to Good Expected Solubility: In polar protic solvents like methanol and ethanol, due to the potential for hydrogen bonding. The structurally similar ethyl 6-chloronicotinate shows slight solubility in methanol.[5]

-

Moderate Expected Solubility: In solvents of intermediate polarity like acetone and acetonitrile.

-

Lower Expected Solubility: In less polar solvents like ethyl acetate and chloroform. Ethyl 6-chloronicotinate is only slightly soluble in chloroform.[5]

-

Poor Expected Solubility: In non-polar solvents such as hexanes and toluene.

The following table outlines the common organic solvents that should be tested, categorized by their polarity.

| Solvent Class | Solvent | Polarity Index | Hydrogen Bonding |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor |

| Dimethylformamide (DMF) | 6.4 | Acceptor | |

| Acetonitrile | 5.8 | Acceptor | |

| Polar Protic | Methanol | 5.1 | Donor & Acceptor |

| Ethanol | 4.3 | Donor & Acceptor | |

| Intermediate Polarity | Acetone | 5.1 | Acceptor |

| Ethyl Acetate | 4.4 | Acceptor | |

| Low Polarity | Dichloromethane (DCM) | 3.1 | Weak Acceptor |

| Chloroform | 4.1 | Weak Donor | |

| Non-Polar | Toluene | 2.4 | None |

| Hexanes | 0.1 | None |

Experimental Protocol for Determining Thermodynamic Solubility

This section provides a detailed methodology for determining the equilibrium or thermodynamic solubility of ethyl 6-amino-5-chloronicotinate. This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility under specific conditions.

I. Materials and Equipment

-

Ethyl 6-amino-5-chloronicotinate (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (readable to 0.01 mg)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

II. Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

III. Step-by-Step Procedure

-

Preparation of the Sample Vials:

-

Accurately weigh an excess amount of ethyl 6-amino-5-chloronicotinate (e.g., 10-20 mg) and add it to a glass vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

-

Using a calibrated pipette, add a precise volume of the chosen organic solvent (e.g., 1.0 mL) to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours. This ensures that the dissolution process has reached a true equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully withdraw a portion of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of ethyl 6-amino-5-chloronicotinate of known concentrations in the respective solvent.

-

Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the standard curve.

-

Analyze the standard solutions and the diluted sample using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry. A well-developed HPLC method is generally preferred for its specificity and sensitivity.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Interpreting the Results and Building a Solubility Profile

The quantitative data obtained from this protocol will allow for the creation of a comprehensive solubility profile for ethyl 6-amino-5-chloronicotinate. This profile is invaluable for:

-

Solvent Selection for Chemical Reactions: Choosing an appropriate solvent that can dissolve reactants to a sufficient concentration is critical for reaction efficiency.

-

Crystallization and Purification: Understanding solubility in different solvents is key to developing effective crystallization methods for purification.

-

Pre-formulation Studies: For drug development, this data informs the selection of excipients and the feasibility of different dosage forms.

Conclusion: A Foundation for Future Research

This guide provides a robust framework for determining the solubility of ethyl 6-amino-5-chloronicotinate in common organic solvents. By following the detailed experimental protocol and understanding the underlying scientific principles, researchers can generate the critical data needed to advance their work. A thorough understanding of a compound's solubility is not merely an academic exercise; it is a fundamental prerequisite for the successful development of new chemical entities, from laboratory synthesis to potential therapeutic applications.

References

-

PubChem. 6-Aminonicotinamide. [Link]

-

PubChem. Ethyl 6-chloronicotinate. [Link]

-

Abougela, I. K. A. (1983). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

Chemistry LibreTexts. 13.3: Factors Affecting Solubility. (2026-01-27). [Link]

-

Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Ataman Kimya. ETHYL NICOTINATE. [Link]

-

Stephanson, N., et al. (2002). Direct quantification of ethyl glucuronide in clinical urine samples by liquid chromatography-mass spectrometry. Therapeutic Drug Monitoring, 24(5), 645–651. [Link]

-

The Good Scents Company. ethyl nicotinate 3-pyridinecarboxylic acid, ethyl ester. [Link]

-

BMG LABTECH. Drug solubility: why testing early matters in HTS. (2023-04-06). [Link]

-

Cheméo. Chemical Properties of Ethyl nicotinate (CAS 614-18-6). [Link]

-

Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026-01-22). [Link]

-

Tchounwou, P. B. (Ed.). (2025). Analytical methods to determine phosphonic and amino acid group-containing pesticides. In Pesticides in the Modern World - Risks and Benefits. IntechOpen. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

University of Toronto. Solubility of Organic Compounds. (2023-08-31). [Link]

-

PubChem. Methyl 6-chloro-5-nitronicotinate. [Link]

Sources

stability and recommended storage conditions for Ethyl 6-amino-5-chloronicotinate

CAS: 845616-07-9 | Role: Pharmaceutical Intermediate

Executive Summary

Ethyl 6-amino-5-chloronicotinate is a functionalized pyridine derivative widely used as a building block in the synthesis of kinase inhibitors and other heterocyclic APIs. Its structural complexity—featuring an oxidizable amine, a hydrolysable ester, and a halogenated core—requires a rigorous storage protocol to prevent degradation.

Immediate Storage Recommendation:

-

Temperature: Refrigerate at +2°C to +8°C .

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen).

-

Protection: Desiccate (protect from moisture) and store in Amber Vials (protect from light).

-

Shelf Life: ~12 months under optimal conditions before re-test is required.

Chemical Profile & Structural Vulnerabilities[1]

To understand the storage requirements, we must first analyze the molecule's structural vulnerabilities. As a Senior Application Scientist, I approach this by looking at the "fail points" of the chemical structure.

Physicochemical Properties

| Property | Value (Approximate) | Notes |

| Formula | C₈H₉ClN₂O₂ | |

| Molecular Weight | 200.62 g/mol | |

| Physical State | Solid / Powder | Likely off-white to pale yellow.[1] |

| Solubility | DMSO, Methanol, Ethyl Acetate | Low solubility in water. |

| pKa (Predicted) | ~3.5 (Pyridine N) | Weakly basic due to the amino group. |

Structural Degradation Risks

The stability of CAS 845616-07-9 is compromised by two primary mechanisms:

-

Ester Hydrolysis: The ethyl ester group at position 3 is susceptible to hydrolysis, converting the molecule into 6-amino-5-chloronicotinic acid. This reaction is catalyzed by moisture and extreme pH, but can occur slowly even at neutral pH if water is present. The electron-withdrawing chlorine atom at position 5 slightly increases the electrophilicity of the carbonyl carbon, making it more susceptible to hydrolysis than a standard nicotinate.

-

Oxidative Discoloration: The primary amine at position 6 is electron-rich. While the pyridine ring stabilizes it somewhat, exposure to air and UV light can lead to N-oxidation or the formation of azo-dimers, typically observed as the sample turning from off-white to dark yellow or brown.

Degradation Pathway Diagram

The following diagram illustrates the chemical fate of the compound if storage conditions are breached.

Figure 1: Primary degradation pathways. Moisture drives hydrolysis to the acid, while light/air drives oxidation of the amine.

Recommended Storage Protocol

This protocol is designed to maximize shelf-life and ensure the material passes QC for sensitive downstream applications (e.g., GMP synthesis).

A. Receiving & Initial Handling

When the shipment arrives:

-

Inspect: Check the vial for physical integrity. If the solid appears fused or dark brown, degradation may have occurred during transit.

-

Equilibrate: Allow the sealed container to reach room temperature before opening. Why? Opening a cold vial in a humid lab causes immediate condensation of atmospheric water onto the hygroscopic solid, accelerating hydrolysis.

B. Long-Term Storage Matrix

| Parameter | Recommendation | Scientific Rationale |

| Temperature | +2°C to +8°C | Arrhenius kinetics: Lowering temperature significantly slows the rate of ester hydrolysis. Freezing (-20°C) is acceptable for storage >1 year but requires strict moisture control. |

| Atmosphere | Inert Gas (Argon/N₂) | Displaces oxygen to prevent amine oxidation. Argon is preferred as it is heavier than air and "blankets" the solid. |

| Container | Amber Glass + Parafilm | Amber glass blocks UV radiation. Parafilm creates a secondary seal against moisture ingress. |

| Desiccant | Required | Store the vial inside a secondary jar containing silica gel or molecular sieves. |

C. The "Aliquot" Strategy

Repeated freeze-thaw cycles are detrimental.

-

Protocol: If you plan to use the compound over several months, weigh out single-use aliquots (e.g., 100mg or 500mg) into separate vials upon first opening.

-

Benefit: This limits the bulk material's exposure to moisture and oxygen to a single event.

Quality Control (QC) & Re-Test Methodology

Before using stored material in a critical reaction, you must validate its purity. A standard Reverse-Phase HPLC method is the most reliable self-validating system.

Purity Assessment Protocol (HPLC)

-

Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10-15 minutes.

-

Detection: UV at 254 nm (aromatic core) and 280 nm.

-

Pass Criteria: Purity ≥ 98.0% (area %). The hydrolysis product (Acid) will elute earlier (more polar) than the parent ester.

QC Decision Workflow

Figure 2: Quality Control decision tree for stored intermediates.

Safety & Handling (HSE)

While this guide focuses on stability, safety is paramount.

-

GHS Classification: Irritant.

-

Hazard Statements:

-

Handling: Always handle inside a fume hood. The fine powder can be an inhalation hazard.[4]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2799611, Ethyl 6-chloronicotinate. (Used as structural analog for ester stability data). Retrieved from [Link]

- Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Authoritative source on ester hydrolysis mechanisms and pyridine stability).

Sources

The Promising Biological Potential of Ethyl 6-amino-5-chloronicotinate Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ethyl 6-amino-5-chloronicotinate Scaffold - A Versatile Starting Point

In the landscape of medicinal chemistry, the pyridine nucleus is a cornerstone, embedded in numerous pharmacologically active compounds. Ethyl 6-amino-5-chloronicotinate, a substituted pyridine derivative, presents a compelling scaffold for the development of novel therapeutic agents. Its unique arrangement of functional groups—an amino group, a chloro substituent, and an ethyl ester—offers multiple reactive sites for chemical modification. This guide delves into the potential biological activities of derivatives of ethyl 6-amino-5-chloronicotinate, drawing upon established synthetic methodologies and the known pharmacological profiles of structurally related compounds. By exploring derivatization strategies and their potential impact on biological targets, this document aims to provide a roadmap for researchers venturing into this promising area of drug discovery.

Synthetic Strategies: Unlocking the Therapeutic Potential

The chemical versatility of ethyl 6-amino-5-chloronicotinate allows for a diverse range of synthetic modifications. The primary amino group is a key handle for derivatization, readily participating in reactions to form Schiff bases, amides, and sulfonamides. Furthermore, the pyridine ring system can undergo cyclocondensation reactions to yield fused heterocyclic systems with distinct biological properties.

Workflow for Derivative Synthesis

interpreting spectral data (NMR, IR, MS) of Ethyl 6-amino-5-chloronicotinate

An In-depth Technical Guide to the Spectral Interpretation of Ethyl 6-amino-5-chloronicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-amino-5-chloronicotinate is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its structural motifs, which are common in biologically active compounds. A thorough understanding of its molecular structure is paramount for its application in synthesis and as a scaffold in drug design. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the elucidation and confirmation of the structure of such molecules.

This technical guide provides a detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS spectral data for Ethyl 6-amino-5-chloronicotinate. As publicly available experimental spectra for this specific compound are limited, this guide will provide predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. This approach offers a robust framework for researchers to anticipate and interpret the spectral features of this molecule.

Molecular Structure and Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the atoms of Ethyl 6-amino-5-chloronicotinate are numbered as shown in the following diagram. This numbering scheme will be used consistently throughout this guide.

Figure 1: Molecular Structure and Atom Numbering of Ethyl 6-amino-5-chloronicotinate

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of Ethyl 6-amino-5-chloronicotinate in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons, the amino protons, and the protons of the ethyl group.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H2 | ~8.3 | d | ~2.0 | 1H |

| H4 | ~8.1 | d | ~2.0 | 1H |

| NH₂ | ~7.3 | s (broad) | - | 2H |

| O-CH₂ | ~4.3 | q | ~7.1 | 2H |

| CH₃ | ~1.3 | t | ~7.1 | 3H |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (H2 and H4): The pyridine ring contains two aromatic protons, H2 and H4. Due to the electron-withdrawing nature of the nitrogen atom and the ester group, these protons are expected to be deshielded and appear at downfield chemical shifts. The proton at the C2 position is anticipated to be the most downfield due to its proximity to the ring nitrogen and the ester group. The H4 proton will also be downfield. These two protons are expected to show a small meta-coupling with a coupling constant (J) of approximately 2.0 Hz, resulting in two doublets. This prediction is supported by the ¹H NMR data of similar compounds like ethyl 2-amino-5-bromonicotinate, which shows two doublets for the aromatic protons in this region.[1]

-

Amino Protons (NH₂): The two protons of the amino group at the C6 position are expected to give a broad singlet around 7.3 ppm. The broadness of the signal is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange. In a DMSO-d₆ solvent, the chemical shift of NH₂ protons can be variable and depends on concentration and temperature.

-

Ethyl Group Protons (O-CH₂ and CH₃): The ethyl ester group will give rise to two signals. The methylene protons (O-CH₂) adjacent to the ester oxygen are deshielded and are predicted to appear as a quartet around 4.3 ppm. This quartet arises from the coupling with the three adjacent methyl protons. The methyl protons (CH₃) are more shielded and are expected to appear as a triplet around 1.3 ppm, resulting from coupling with the two adjacent methylene protons. The coupling constant for both the quartet and the triplet is expected to be approximately 7.1 Hz. This is a characteristic pattern for an ethyl group.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. The predicted broadband proton-decoupled ¹³C NMR spectrum of Ethyl 6-amino-5-chloronicotinate is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165 |

| C6 | ~158 |

| C2 | ~150 |

| C4 | ~138 |

| C3 | ~123 |

| C5 | ~110 |

| O-CH₂ | ~61 |

| CH₃ | ~14 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The carbon atom of the ester carbonyl group is the most deshielded carbon and is expected to appear at the lowest field, around 165 ppm.[2]

-

Aromatic Carbons (C2, C3, C4, C5, C6): The five carbon atoms of the pyridine ring will have distinct chemical shifts due to the different substituents.

-

C6: The C6 carbon, bonded to the amino group, is expected to be significantly downfield around 158 ppm.

-

C2: The C2 carbon, adjacent to the ring nitrogen and the ester group, will also be deshielded, with a predicted chemical shift of approximately 150 ppm.

-

C4: The C4 carbon is predicted to have a chemical shift around 138 ppm.

-

C3: The C3 carbon, bearing the ester group, is expected around 123 ppm.

-

C5: The C5 carbon, attached to the chlorine atom, is predicted to be the most upfield of the aromatic carbons, around 110 ppm.

-

-

Ethyl Group Carbons (O-CH₂ and CH₃): The methylene carbon (O-CH₂) of the ethyl group is attached to an oxygen atom and will be found around 61 ppm. The terminal methyl carbon (CH₃) is the most shielded carbon in the molecule and will appear at the highest field, around 14 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Ethyl 6-amino-5-chloronicotinate is expected to show characteristic absorption bands for the N-H, C-H, C=O, C=C, and C-N bonds.

Predicted IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H stretch (amino group) | 3400-3300 | Medium |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=O stretch (ester) | 1730-1715 | Strong |

| C=C and C=N stretch (aromatic ring) | 1600-1450 | Medium-Strong |

| C-O stretch (ester) | 1300-1100 | Strong |

| C-Cl stretch | 800-600 | Medium |

Interpretation of the IR Spectrum

-

N-H Stretching: The amino group will show characteristic N-H stretching vibrations in the region of 3400-3300 cm⁻¹. Typically, primary amines show two bands in this region corresponding to the symmetric and asymmetric stretching modes.

-

C-H Stretching: The aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the ethyl group will be observed in the 3000-2850 cm⁻¹ range.

-

C=O Stretching: A strong absorption band corresponding to the C=O stretching of the ester group is predicted to be in the 1730-1715 cm⁻¹ region.[3] The conjugation with the aromatic ring may slightly lower this frequency.

-

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will result in several bands of medium to strong intensity in the 1600-1450 cm⁻¹ region.

-

C-O Stretching: The C-O stretching vibrations of the ester group are expected to produce strong bands in the fingerprint region, typically between 1300 and 1100 cm⁻¹.

-

C-Cl Stretching: The C-Cl stretching vibration is expected to be in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For Ethyl 6-amino-5-chloronicotinate (C₈H₉ClN₂O₂), the molecular weight is approximately 200.62 g/mol . The mass spectrum will show a molecular ion peak (M⁺) and several fragment ions.

Predicted Mass Spectrometry Data

| m/z | Ion |

| 200/202 | [M]⁺ |

| 172/174 | [M - C₂H₄]⁺ |

| 155/157 | [M - OCH₂CH₃]⁺ |

| 127/129 | [M - COOCH₂CH₃]⁺ |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 200. Due to the presence of the chlorine atom, an isotopic peak ([M+2]⁺) at m/z 202 with an intensity of about one-third of the molecular ion peak will be observed, which is characteristic of a molecule containing one chlorine atom.

-

Fragmentation Pattern: The fragmentation of the molecular ion will likely proceed through several pathways. The following diagram illustrates the predicted key fragmentation pathways.

Figure 2: Predicted Key Fragmentation Pathways for Ethyl 6-amino-5-chloronicotinate

-

Loss of Ethylene: A common fragmentation pathway for ethyl esters is the McLafferty rearrangement, leading to the loss of ethylene (C₂H₄), which would result in a fragment ion at m/z 172/174.

-

Loss of the Ethoxy Radical: Cleavage of the ester group can lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in an acylium ion at m/z 155/157.

-

Loss of the Ethyl Ester Group: Loss of the entire ethyl ester group (•COOCH₂CH₃) would give a fragment ion at m/z 127/129.

Conclusion

This guide provides a comprehensive, albeit predictive, interpretation of the NMR, IR, and MS spectra of Ethyl 6-amino-5-chloronicotinate. By leveraging data from structurally related molecules and fundamental spectroscopic principles, we have outlined the expected spectral features. This information serves as a valuable resource for researchers in the fields of chemistry and drug development for the identification and structural confirmation of this compound. The provided analysis of chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns offers a solid foundation for interpreting experimental data.

References

-

Chem-Impex. Ethyl 6-chloronicotinate. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2799611, Ethyl 6-chloronicotinate. [Link]

-

Athamneh, A. I., et al. (2020). Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate. IUCrData, 5(9), x201211. [Link]

-

Eichhorn, E., et al. (2019). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society, 84(1), 1-14. [Link]

-

Cheméo. Chemical Properties of Ethyl nicotinate (CAS 614-18-6). [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

LibreTexts Chemistry. Interpreting C-13 NMR Spectra. [Link]

Sources

The Aminonicotinate Scaffold: A Technical Primer on the Medicinal Chemistry Potential of Ethyl 6-amino-5-chloronicotinate

Abstract

In the landscape of modern drug discovery, the strategic selection of core molecular scaffolds is a critical determinant of success. Privileged structures—those capable of interacting with multiple biological targets—offer a significant advantage in developing novel therapeutics. Among these, the substituted aminopyridine framework has emerged as a consistently fruitful starting point, particularly in oncology and neurology. This technical guide delves into the untapped potential of a specific, highly functionalized building block: Ethyl 6-amino-5-chloronicotinate . While this molecule is not yet widely cited in blockbuster drug syntheses, its intrinsic chemical functionalities present a compelling case for its utility. This document serves as a guide for medicinal chemists and drug development professionals, elucidating the synthetic versatility and potential therapeutic applications of this scaffold through the lens of established bioisosteric principles and reaction mechanisms. We will explore its potential as a precursor for kinase inhibitors and central nervous system (CNS) agents, supported by exemplar protocols and mechanistic insights into relevant signaling pathways.

Deconstructing the Scaffold: An Analysis of Ethyl 6-amino-5-chloronicotinate

The structure of Ethyl 6-amino-5-chloronicotinate is a study in synthetic potential. Each of its functional groups offers a distinct handle for molecular elaboration, allowing for the systematic exploration of chemical space to achieve desired pharmacodynamic and pharmacokinetic profiles.

| Property | Value |

| IUPAC Name | Ethyl 6-amino-5-chloropyridine-3-carboxylate |

| CAS Number | 305329-79-7 |

| Molecular Formula | C₈H₉ClN₂O₂ |

| Molecular Weight | 200.62 g/mol |

The core utility of this molecule lies in the orthogonal reactivity of its three primary functional groups:

-

C6-Amino Group: This primary amine is a key nucleophile, readily participating in amide bond formations, reductive aminations, and the synthesis of various nitrogen-containing heterocycles. Its position on the pyridine ring influences the electronic character of the scaffold.

-

C5-Chloro Group: As a halogen on an electron-deficient pyridine ring, the chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. More importantly, it serves as a prime handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amino substituents.[1][2]

-

C3-Ethyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled to form amides or serve as a bioisosteric replacement for other functional groups like tetrazoles.[3][4] Alternatively, the ester can be directly converted to amides.[5]

This trifecta of reactive sites allows for a modular and divergent approach to library synthesis, making it an ideal starting point for lead optimization campaigns.

Potential Application I: Kinase Inhibitors for Oncology

The aminopyridine and aminopyrimidine scaffolds are considered "privileged" in kinase inhibitor design, largely due to their ability to mimic the purine core of ATP and form critical hydrogen bonds within the kinase hinge region.[6] Many approved kinase inhibitors feature these core structures.

Scientific Rationale

The general structure of many Type I and Type II kinase inhibitors involves a heterocyclic core (the "hinge-binder"), a lipophilic region that occupies the "back pocket," and a solvent-exposed region that can be modified to improve solubility and pharmacokinetic properties. Ethyl 6-amino-5-chloronicotinate is perfectly poised to generate molecules fitting this paradigm.

A logical synthetic workflow could involve:

-

Suzuki-Miyaura Coupling: Utilizing the C5-chloro position to introduce an aryl or heteroaryl group that will occupy the ribose-binding pocket or extend towards the solvent front.[7]

-

Amide Coupling: Modifying the C6-amino group with a tailored fragment designed to interact with the hydrophobic back pocket of the kinase active site.

Exemplar Therapeutic Target: Extracellular Signal-Regulated Kinase 5 (ERK5)

ERK5 (also known as MAPK7) is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[8] Unlike the well-studied ERK1/2 pathway, the MEK5-ERK5 pathway has more recently emerged as a critical driver in several cancers, promoting cell proliferation, migration, and therapy resistance.[9][10] Elevated ERK5 expression is often correlated with a poor prognosis, making it an attractive therapeutic target.[11][12]

The MEK5-ERK5 signaling cascade is a three-tiered system activated by growth factors and stress signals, culminating in the activation of transcription factors like MEF2, which drive pro-oncogenic gene expression.[11]

Caption: Simplified MEK5-ERK5 signaling pathway in cancer.

Exemplar Protocol: Suzuki-Miyaura Coupling on the Aminochloropyridine Scaffold

This protocol is a representative procedure for the key C-C bond-forming reaction, adapted from established methods for similar substrates.

Objective: To couple an arylboronic acid to the C5 position of Ethyl 6-amino-5-chloronicotinate.

Materials:

-

Ethyl 6-amino-5-chloronicotinate (1.0 eq)

-

Arylboronic Acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

Step-by-Step Methodology:

-

To a flame-dried Schlenk flask, add Ethyl 6-amino-5-chloronicotinate, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.

-

Add Pd(dppf)Cl₂ catalyst to the flask.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The mixture should be stirred to ensure homogeneity.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired C5-arylated product.